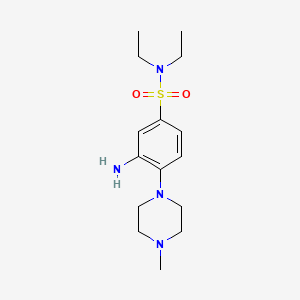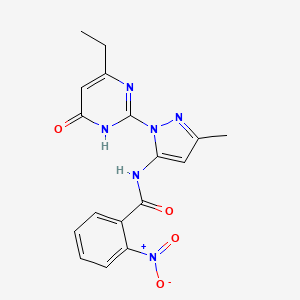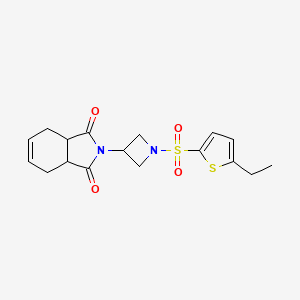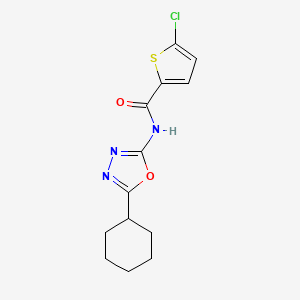![molecular formula C22H17FN4O2S B2859440 1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline CAS No. 849913-98-0](/img/structure/B2859440.png)
1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a sulfonyl group attached to an imidazoquinoxaline core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinoxaline core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and glyoxal, under acidic conditions to form the imidazoquinoxaline core.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a palladium catalyst.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, bases, and acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while reduction of the imidazoquinoxaline core can lead to the formation of corresponding amines.
科学的研究の応用
1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds, such as:
1-benzyl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
1-benzyl-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline: This compound has a similar structure but with a methyl group instead of a fluorine atom, leading to different chemical and biological properties.
1-benzyl-3-(4-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline: This compound has a similar structure but with a nitro group instead of a fluorine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-15-26(14-16-6-2-1-3-7-16)21-22(27)25-20-9-5-4-8-19(20)24-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRCNOUNNSDKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)



